molecular formula C16H22Cl3N3O2S B607906 4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride CAS No. 1011465-90-9

4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride

Cat. No.: B607906
CAS No.: 1011465-90-9
M. Wt: 426.78
InChI Key: FJTAIFQBRYJWMX-LTCKWSDVSA-N
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Description

H-0106 Dihydrochloride is a chemical compound known for its role as an inhibitor of Rho-associated protein kinase (ROCK). This compound has been studied for its ability to lower intraocular pressure in the eyes of monkeys, making it a potential candidate for treating conditions like glaucoma .

Preparation Methods

The synthesis of H-0106 Dihydrochloride involves several steps, typically starting with the preparation of the base compound followed by the introduction of hydrochloride groups. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring purity and consistency .

Chemical Reactions Analysis

H-0106 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

H-0106 Dihydrochloride has several scientific research applications:

Mechanism of Action

H-0106 Dihydrochloride exerts its effects by inhibiting Rho-associated protein kinase (ROCK). This inhibition leads to a decrease in intraocular pressure, which is beneficial in conditions like glaucoma. The molecular targets and pathways involved include the ROCK signaling pathway, which plays a role in various cellular processes such as contraction, motility, and proliferation .

Comparison with Similar Compounds

H-0106 Dihydrochloride is unique in its strong intraocular pressure-lowering effects. Similar compounds include:

Properties

CAS No.

1011465-90-9

Molecular Formula

C16H22Cl3N3O2S

Molecular Weight

426.78

IUPAC Name

4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride

InChI

InChI=1S/C16H20ClN3O2S.2ClH/c1-12-9-18-7-2-3-8-20(12)23(21,22)15-6-4-5-13-10-19-11-14(17)16(13)15;;/h4-6,10-12,18H,2-3,7-9H2,1H3;2*1H/t12-;;/m0../s1

InChI Key

FJTAIFQBRYJWMX-LTCKWSDVSA-N

SMILES

CC1CNCCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Cl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

H-0106 Dihydrochloride;  H 0106 Dihydrochloride;  H0106 Dihydrochloride;  H-0106 Dihydrochloride;  H 0106 2HCl;  H0106 2HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Reactant of Route 2
4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Reactant of Route 3
4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Reactant of Route 4
4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Reactant of Route 5
4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Reactant of Route 6
4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride

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